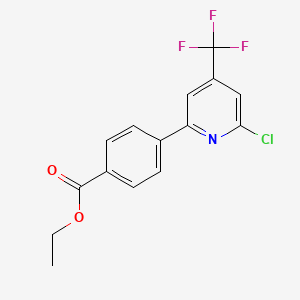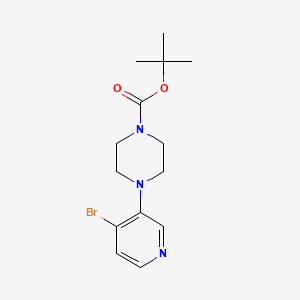
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester
Übersicht
Beschreibung
The compound "6-Chloro-4-(trifluoromethyl)pyridin-2-amine" seems to be related to your query. It has a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . Another related compound is “[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester” with a molecular formula of C10H10ClF3N2O2 and a molecular weight of 282.65 .
Molecular Structure Analysis
The molecular structure of “[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester” is represented by the molecular formula C10H10ClF3N2O2 .Physical And Chemical Properties Analysis
The compound “6-Chloro-4-(trifluoromethyl)pyridin-2-amine” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.83 cm/s .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Scientific Research Applications of ETHYL 4-[6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]BENZOATE
Agrochemical Industry
ETHYL 4-[6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]BENZOATE: is a key structural motif in active agrochemical ingredients. Its derivatives, including trifluoromethylpyridines (TFMP), are extensively used in crop protection . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these compounds in protecting crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, indicating their widespread acceptance and utility in the industry .
Pharmaceutical Research
In pharmaceutical research, TFMP derivatives are recognized for their biological activities. Several pharmaceutical products containing the TFMP moiety have been approved, and many candidates are currently undergoing clinical trials . The compound’s derivatives are used as intermediates in synthesizing drugs that exhibit various pharmacological activities, including anti-inflammatory and analgesic effects .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives are also used in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, showcasing the compound’s versatility and importance in animal health .
Synthesis of Reference Standards
The compound is utilized in the synthesis of high-quality reference standards for pharmaceutical testing. These standards are crucial for ensuring the accuracy and reliability of drug testing and development processes .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a significant research area, with more than 50% of pesticides launched in the last two decades being fluorinated. Around 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group, highlighting the importance of compounds like ETHYL 4-[6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]BENZOATE in this field .
FDA-Approved Drugs
The trifluoromethyl group, a component of the compound, is found in many FDA-approved drugs. These drugs cover a wide range of diseases and disorders, demonstrating the group’s critical role as a pharmacophore in drug development .
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis, particularly in the creation of various crop-protection products. Its demand is high due to its role in synthesizing other valuable agrochemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)10-5-3-9(4-6-10)12-7-11(15(17,18)19)8-13(16)20-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOGTTUJNKXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)
![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)



![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)
![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)


